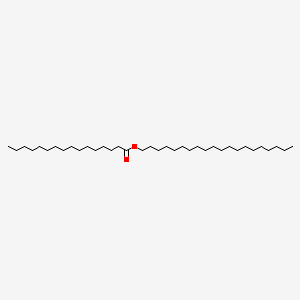

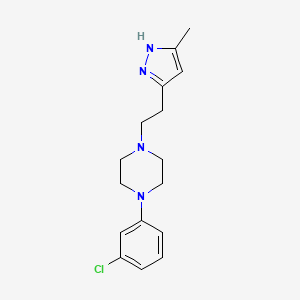

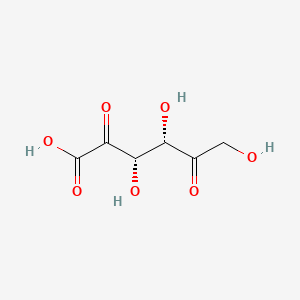

1D-myo-inositol 4-phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1D-myo-inositol 4-phosphate is a myo-inositol monophosphate. It has a role as an algal metabolite and a mouse metabolite. It derives from a myo-inositol. It is a conjugate acid of a this compound(2-).

Applications De Recherche Scientifique

Role in Seed Development and Phytate Reduction

1D-myo-inositol 4-phosphate plays a significant role in plant biology. In a study on transgenic soybean, the silencing of the myo-inositol-1-phosphate synthase gene, which is involved in this compound synthesis, led to inhibited seed development and a drastic reduction in phytate content. This highlights its crucial role in seed maturation and phytic acid production in plants (Nunes et al., 2006).

Stability and Binding Affinity in Pharmaceuticals

In pharmaceutical research, stable analogs of this compound have been designed for cancer prevention and therapy. These analogs demonstrate resistance to rapid metabolic breakdown, making them potential tools for understanding the mechanisms of inositol phosphate actions in various health conditions (Liu et al., 2008).

Enzymatic Synthesis and Applications

Efficient enzymatic synthesis of 1D-myo-inositol 1-phosphate, a derivative of this compound, has been achieved. This synthesis pathway offers a potential for large-scale production and applications in various biochemical processes (Laumen & Ghisalba, 1994).

Inositol Phosphate-Calcium Signaling

This compound is integral in the inositol phosphate-calcium signaling system in cells, playing a critical role in various physiological processes such as muscle contraction, cell secretion, and cell growth (Putney & Bird, 1993).

Influence on Plant Morphology and Physiology

In transgenic potato plants, inhibition of 1D-myo-inositol 3-phosphate synthase, related to this compound, led to altered leaf morphology, reduced apical dominance, and a decrease in tuber yield. This suggests a vital role for myo-inositol and its derivatives in plant development (Keller et al., 1998).

Environmental Impact

The inositol phosphates, including this compound, play a significant role in the environment, particularly in soil and water ecosystems. They are key in the global phosphorus cycle and influence nutrient availability and eutrophication in various ecosystems (Turner et al., 2002).

Cellular Signaling and Function

Inositol phosphates like this compound are involved in cellular signaling and have been implicated in several biological functions such as ATP regeneration, RNA export, and DNA repair. Their intricate metabolic pathways are crucial for maintaining cellular homeostasis (Raboy, 2003).

Propriétés

Formule moléculaire |

C6H13O9P |

|---|---|

Poids moléculaire |

260.14 g/mol |

Nom IUPAC |

[(2R,3S,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl] dihydrogen phosphate |

InChI |

InChI=1S/C6H13O9P/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h1-11H,(H2,12,13,14)/t1?,2-,3-,4-,5+,6?/m0/s1 |

Clé InChI |

INAPMGSXUVUWAF-GFWFORPUSA-N |

SMILES isomérique |

[C@H]1([C@H](C([C@H]([C@H](C1O)O)O)OP(=O)(O)O)O)O |

SMILES |

C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)O |

SMILES canonique |

C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)O |

Synonymes |

inositol 4-monophosphate inositol 4-phosphate myoinositol 4-phosphate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Methoxy-5-methyl-3-[2-(1-pyrrolidinyl)ethyl]-4-pyrimido[5,4-b]indolone](/img/structure/B1212168.png)

![(2S,4S,5S)-6-cyclohexyl-5-(3,3-dimethylbutanoylamino)-4-hydroxy-2-isopropyl-N-[(1S,2S)-2-methyl-1-(2-pyridylmethylcarbamoyl)butyl]hexanamide](/img/structure/B1212169.png)

![2-[[4-Aminobut-2-enyl(methyl)amino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B1212173.png)

![7,8-Dimethoxy-5-methyl-3-phenylpyrazolo[3,4-c]isoquinoline](/img/structure/B1212175.png)